molecular formula C20H10Cl2N2OS B2494298 N-(acenaphtho[1,2-d]thiazol-8-yl)-3,5-dichlorobenzamide CAS No. 536730-16-2

N-(acenaphtho[1,2-d]thiazol-8-yl)-3,5-dichlorobenzamide

Cat. No. B2494298
CAS RN: 536730-16-2
M. Wt: 397.27
InChI Key: PMXYDNQWNWZUMH-UHFFFAOYSA-N
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Description

The compound “N-(acenaphtho[1,2-d]thiazol-8-yl)-3,5-dichlorobenzamide” is a derivative of acenaphtho[1,2-d]thiazol-8-amine . The acenaphtho[1,2-d]thiazol-8-yl group is a heterocyclic compound that contains both sulfur and nitrogen .

Scientific Research Applications

Supramolecular Chemistry and Self-Assembly

The compound’s π-extended structure makes it an intriguing candidate for supramolecular chemistry. In a study by Knippen et al., π-extended acenaphtho[1,2-d][1,2,3]triazoles were synthesized, including the unsubstituted Anta-H and its di-tert-butyl derivative Diban-ta-H. These compounds form hydrogen-bonded cyclic assemblies in the solid state, leading to infinite slipped stacks in the crystals. Evidence for analogous hydrogen-bonded self-assembly in solution was also provided .

Functional Organic Dyes

π-Extended heterocyclic building blocks are of great interest as structural components in functional organic dyes. By fusing a reactive heterocyclic ring (such as the triazole moiety in our compound) with a larger aromatic framework, it’s possible to obtain tunable motifs. These motifs can be combined into larger chromophores, which play a crucial role in dye applications .

Coordination Chemistry

The compound’s π-aromatic surfaces can act as ligands in molecular complexes. Kuratowski-type penta-nuclear complexes [Zn5Cl4(Dibanta)6] and [Zn5Cl4(Cybta)6] were prepared from the respective triazoles. In the Dibanta complexes, the ligands’ π-aromatic surfaces extend from the edges of the tetrahedral Zn5 core, resulting in an enlarged structure with significant internal molecular free volume and red-shifted fluorescence .

Precursors for N-Heterocyclic Ligands

Acenaphthylene-fused imidazoles have been used as precursors for N-heterocyclic ligands. These ligands find applications in Pd-, Ni-, and Cu-catalyzed coupling reactions .

properties

IUPAC Name

N-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-3,5-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10Cl2N2OS/c21-12-7-11(8-13(22)9-12)19(25)24-20-23-17-14-5-1-3-10-4-2-6-15(16(10)14)18(17)26-20/h1-9H,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMXYDNQWNWZUMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C4=C(C3=CC=C2)SC(=N4)NC(=O)C5=CC(=CC(=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(acenaphtho[1,2-d]thiazol-8-yl)-3,5-dichlorobenzamide

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